molecular formula C14H12O3 B188737 3-Phenoxyphenylacetic acid CAS No. 32852-81-6

3-Phenoxyphenylacetic acid

Cat. No. B188737
Key on ui cas rn: 32852-81-6
M. Wt: 228.24 g/mol
InChI Key: LEMRHTTWKDVQEI-UHFFFAOYSA-N
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Patent
US08367708B2

Procedure details

To a solution of (3-phenoxyphenyl)acetic acid (1.157 g) in tetrahydrofuran (23 ml), 6.5 ml of borane-tetrahydrofuran complex (1.17M tetrahydrofuran solution) was added, and the reaction solution was stirred at room temperature for 2 hours. To the reaction solution was added water, and the mixture was extracted with chloroform and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: ethyl acetate/hexane (10:90-80/20)) to afford the title compound as a colorless oil.
Quantity
1.157 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH2:14][C:15](O)=[O:16])[CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O>O1CCCC1.B.O1CCCC1>[O:1]([C:8]1[CH:9]=[C:10]([CH2:14][CH2:15][OH:16])[CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.157 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)CC(=O)O
Name
Quantity
23 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
6.5 mL
Type
solvent
Smiles
B.O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (eluent: ethyl acetate/hexane (10:90-80/20))

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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